Product packaging for N-(cyclopropylmethyl)aniline(Cat. No.:CAS No. 36178-60-6)

N-(cyclopropylmethyl)aniline

Cat. No.: B2598035
CAS No.: 36178-60-6
M. Wt: 147.221
InChI Key: UYFBSIJFMJLIAZ-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)aniline is a useful research compound. Its molecular formula is C10H13N and its molecular weight is 147.221. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N B2598035 N-(cyclopropylmethyl)aniline CAS No. 36178-60-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(cyclopropylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-4-10(5-3-1)11-8-9-6-7-9/h1-5,9,11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFBSIJFMJLIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36178-60-6
Record name N-(cyclopropylmethyl)aniline
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Advanced Synthetic Methodologies for N Cyclopropylmethyl Aniline and Derivatives

Reductive Amination Strategies

Reductive amination is a prominent method for forming C-N bonds and is widely used for the synthesis of N-substituted anilines. rsc.orgfrontiersin.org This approach typically involves the reaction of an aniline (B41778) with a carbonyl compound to form an imine or enamine intermediate, which is then reduced to the corresponding amine. frontiersin.org

Catalytic Approaches in N-Alkylation of Anilines

Catalytic reductive amination offers an efficient and selective route to N-(cyclopropylmethyl)aniline. This method often utilizes a catalyst to facilitate the reaction between aniline and cyclopropanecarboxaldehyde. A variety of catalytic systems have been explored for the N-alkylation of anilines with alcohols or aldehydes. nih.govrsc.org For instance, manganese pincer complexes have been shown to effectively catalyze the N-alkylation of aromatic amines with primary alcohols. nih.gov

One notable approach involves the use of a Pd/C catalyst with ammonium (B1175870) formate (B1220265) as a hydrogen source in an aqueous alcohol medium. researchgate.net This method allows for the one-pot reductive mono-N-alkylation of anilines with aldehydes at room temperature. researchgate.net Another efficient system employs an iron-based Lewis catalyst (Aquivion-Fe) to promote imine formation, followed by reduction with sodium borohydride. researchgate.netunive.it

The choice of catalyst and reaction conditions can significantly influence the selectivity and yield of the desired product. For example, in the reductive amination of benzaldehyde (B42025) with aniline, a Pd/C catalyst in the presence of Et3SiH and a surfactant has been shown to give quantitative and selective conversion to the N-alkylaniline. rsc.org

Continuous Flow and Green Chemistry Implementations in Reductive Amination

In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for reductive amination. vixra.orgchemrxiv.org These approaches aim to minimize waste, use less hazardous reagents, and improve energy efficiency. rsc.org Continuous flow technology has emerged as a powerful tool in this regard, offering enhanced mixing, better heat transfer, and improved process control compared to traditional batch processes. rsc.org

A continuous flow process for reductive aminations under heterogeneous catalytic micellar conditions in water has been demonstrated using an oscillatory plug flow reactor. rsc.orgresearchgate.net This system utilizes a Pd/C catalyst and Et3SiH as the reducing agent, with a commercially available surfactant to create micelles in water. rsc.org This method has been successfully applied to the reductive amination of various aldehydes, including cyclopropanecarbaldehyde, with aniline, affording the corresponding N-cyclopropylmethylaniline in good yield. rsc.org The use of water as a solvent and the ability to recycle the heterogeneous catalyst contribute to the green credentials of this methodology. rsc.orgresearchgate.net

Alkylation and Nucleophilic Substitution Routes

Alternative strategies to reductive amination for the synthesis of this compound involve direct alkylation of aniline or nucleophilic substitution reactions.

Direct Alkylation of Anilines with Cyclopropylmethyl Halides

The direct N-alkylation of aniline with a cyclopropylmethyl halide, such as cyclopropylmethyl chloride or bromide, is a straightforward approach. smolecule.comnih.gov This reaction is typically carried out in the presence of a base to deprotonate the aniline, making it a more potent nucleophile. Common bases used for this purpose include sodium hydride (NaH) and potassium carbonate (K2CO3). The reaction is often performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the nucleophilic substitution. However, direct alkylation of anilines with certain alkyl halides can sometimes be challenging. For instance, the reaction of 4-methylaniline with 2-octyl iodide under certain coupling conditions did not yield the desired amine product. researchgate.net

Alkylating AgentBaseSolventTemperature
Cyclopropylmethyl chlorideNaH, K2CO3DMF, DMSORoom temperature to 60 °C

This table summarizes typical conditions for the direct alkylation of anilines with cyclopropylmethyl halides.

Boron-Catalyzed C-H Alkylation of N-Alkylamines

A more advanced method involves the boron-catalyzed C-H alkylation of N-alkylamines. acs.orgnih.gov Specifically, tris(pentafluorophenyl)borane, B(C6F5)3, has been used as a catalyst for the coupling of N-alkylamines with silicon enolates. acs.orgnih.govnih.govacs.org This reaction proceeds through the activation of an α-amino C-H bond by the boron catalyst. nih.govnih.gov In the case of N-cyclopropylmethyl-substituted anilines, the α-amino methylene (B1212753) C-H bonds can remain intact while other C-H bonds in the molecule are functionalized. nih.govacs.org For example, the reaction of an N-cyclopropylmethyl-substituted substrate with a silicon enolate in the presence of B(C6F5)3 resulted in a 56% yield of the C-H alkylated product. nih.govacs.org This methodology has also been extended to the enantioselective functionalization of β-amino C-H bonds through the cooperative action of B(C6F5)3 and a chiral Lewis acid co-catalyst. acs.orgnih.govnih.govresearchgate.net

CatalystReactantsYield
B(C6F5)3N-cyclopropylmethyl-substituted aniline, Silicon enolate56%

This table shows the yield for a B(C6F5)3-catalyzed C-H alkylation of an N-cyclopropylmethyl-substituted substrate. nih.govacs.org

Nucleophilic Substitution Reactions Involving Cyclopropylamine (B47189) Precursors

Another synthetic avenue involves the use of cyclopropylamine precursors in nucleophilic substitution reactions. organic-chemistry.orgacs.orgnih.govacs.org Nickel-catalyzed cross-coupling reactions have proven effective for the N-arylation of cyclopropylamine and its derivatives with (hetero)aryl halides. organic-chemistry.orgacs.org This method provides direct access to N-arylcyclopropylamines. acs.org The reaction often proceeds under mild conditions and exhibits excellent functional group tolerance. organic-chemistry.orgacs.org For instance, a nickel-catalyzed reductive cross-coupling of cyclopropylamine NHP esters with (hetero)aryl halides has been reported to proceed rapidly at room temperature. organic-chemistry.orgnih.govacs.org

Furthermore, the reaction of cyclopropanols with amines in the presence of a zinc reagent can yield cyclopropylamines. nih.govthieme-connect.com This transformation proceeds via a zinc homoenolate intermediate that acts as an electrophile. nih.govthieme-connect.com Another approach involves the synthesis of cyclopropylamines from ketone homoenolates, where the homoenolate acts as an electrophile in reactions with amines. nih.govresearchgate.net Additionally, 1,3-difunctionalization of cyclopropylamines can be achieved through a ring-opening reaction with an electrophilic iodine source, followed by trapping with a nucleophile and subsequent intramolecular SN2 reaction to reform the cyclopropyl (B3062369) ring. sci-hub.se

Multi-Step Organic Synthesis Methodologies for Complex Derivatives

The construction of complex molecules incorporating the this compound moiety frequently relies on multi-step synthetic sequences. These routes allow for the gradual build-up of molecular complexity and the introduction of various functional groups. A prominent example is the synthesis of highly substituted purine (B94841) derivatives, which are of significant interest in drug discovery. researchgate.netnih.gov

One effective strategy begins with the alkylation of a suitable purine precursor, such as 2,6-dichloro-9H-purine, with bromomethylcyclopropane to install the N-cyclopropylmethyl group. researchgate.net This intermediate, 2,6-dichloro-9-(cyclopropylmethyl)-9H-purine, serves as a versatile platform for subsequent functionalization. The synthesis proceeds through a sequence of regioselective substitutions and cross-coupling reactions.

N9-Alkylation: 2,6-Dichloropurine is alkylated with bromomethylcyclopropane in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). researchgate.net

Regioselective C6-Substitution: The more reactive chlorine atom at the C6 position is displaced by an aniline derivative via a nucleophilic aromatic substitution (SₙAr) reaction. nih.gov

C2 Buchwald-Hartwig Amination: The final substitution at the C2 position is achieved through a microwave-assisted Buchwald-Hartwig cross-coupling reaction with a different aniline, for instance, 4-(4-methylpiperazin-1-yl)aniline. This step requires a palladium catalyst (e.g., Pd(OAc)₂), a specialized phosphine (B1218219) ligand (e.g., Xantphos), and a base. researchgate.netnih.gov

This multi-step approach provides access to a diverse library of 2,6,9-trisubstituted purine derivatives with varied substituents on the aniline moieties. nih.gov The yields for these steps are variable, reflecting the influence of the specific substrates used.

Table 1: Multi-Step Synthesis of a 2,6,9-Trisubstituted Purine Derivative researchgate.netnih.gov
StepReaction TypeKey Reagents & ConditionsIntermediate/Product
1N-Alkylation2,6-Dichloropurine, Bromomethylcyclopropane, K₂CO₃, DMF2,6-Dichloro-9-(cyclopropylmethyl)-9H-purine
2Nucleophilic Aromatic Substitution (SₙAr)Substituted Aniline, n-Butanol, 110 °C2-Chloro-9-(cyclopropylmethyl)-N-aryl-9H-purin-6-amine
3Buchwald-Hartwig Amination4-(4-methylpiperazin-1-yl)aniline, Pd(OAc)₂, Xantphos, K₂CO₃, Dioxane, 100 °C (Microwave)Final 2,6,9-Trisubstituted Purine Derivative

Similarly, substituted this compound derivatives, such as 3-bromo-N-(cyclopropylmethyl)-4-methylaniline, are valuable building blocks themselves. The bromine atom provides a reactive handle for further palladium-catalyzed cross-coupling reactions, enabling the synthesis of even more elaborate structures.

Chemo- and Regioselective Synthesis Considerations

Achieving selectivity is a paramount challenge in the synthesis of this compound derivatives. Chemoselectivity involves differentiating between multiple reactive functional groups, while regioselectivity pertains to controlling the position of a chemical bond formation.

A significant challenge arises from the reactivity of the cyclopropylmethyl cation, which can undergo rearrangement to a homoallyl cation. researchgate.netresearchgate.net Controlling this rearrangement is crucial for selectively obtaining either the cyclopropylmethyl-substituted product or the ring-opened homoallylic amine. An innovative approach utilizes Brookhart's acid to catalyze the N-alkylation of anilines with cyclopropylcarbinols, where the regiochemical outcome can be switched by simply adjusting the reaction temperature. researchgate.net

At a lower temperature (e.g., 25 °C), the reaction favors the formation of the this compound derivative (kinetic product). researchgate.net

At a higher temperature (e.g., 110 °C), the reaction proceeds via the rearranged homoallyl cation, yielding the corresponding N-homoallylic aniline (thermodynamic product). researchgate.net

This temperature-dependent switch provides a powerful tool for directing the reaction toward the desired isomer with excellent regioselectivity. researchgate.net

Table 2: Temperature-Controlled Regioselective N-Alkylation of Anilines with Cyclopropylcarbinol researchgate.net
TemperatureCatalyst SystemMajor Product TypeRegioselectivity
25 °CBrookhart's Acid (2.0 mol%)N-Cyclopropylmethyl DerivativeHigh (Favors unrearranged product)
110 °CBrookhart's Acid (2.5 mol%), HCl in Et₂O (5.0 mol%)N-Homoallylic AmineExcellent (Favors rearranged product)

Another critical aspect of regioselectivity is the functionalization of the aniline ring itself. Directing groups are often employed to achieve site-selective C-H activation and functionalization. For instance, a pyrimidinyl group can be temporarily installed on the aniline nitrogen to direct the nickel-catalyzed ortho-alkylation of the aromatic ring. mdpi.com This method allows for the introduction of alkyl groups specifically at the position adjacent to the amino group with high regioselectivity. The pyrimidinyl directing group can then be removed under acidic conditions to reveal the ortho-alkylated aniline, which can be used in further synthetic manipulations. mdpi.com This strategy circumvents the statistical mixtures of isomers often obtained with classical electrophilic aromatic substitution reactions.

Chemical Reactivity and Transformation Mechanisms

Oxidative Transformations and Reaction Pathways

N-(cyclopropylmethyl)aniline is particularly susceptible to single-electron oxidation. This process typically occurs at the aniline (B41778) nitrogen, which is the most electron-rich site. The oxidation generates a radical cation, which is a key intermediate in its subsequent reaction pathways.

A significant transformation following this oxidation is the spontaneous and irreversible ring-opening of the cyclopropyl (B3062369) group. This reaction serves as a mechanistic probe for single-electron transfer (SET) processes. Once the this compound radical cation is formed, the strained three-membered ring cleaves, leading to the formation of a more stable, delocalized radical species. This ring-opening is a rapid and irreversible process, making N-cyclopropylanilines useful tools for studying oxidative reactions. In broader contexts, aniline oxidation can lead to the formation of various products, including N-centered radicals that can react further, or lead to polymerization, forming polyaniline structures under specific conditions.

Table 1: Oxidative Transformation of this compound

Process Key Intermediate Primary Consequence
Single-Electron Transfer (SET) Radical Cation (on Nitrogen) Formation of a reactive intermediate

Reductive Transformations

While direct reduction of the this compound molecule is not extensively documented, the aromatic portion of the molecule is susceptible to reduction under specific conditions, most notably the Birch reduction. This reaction involves the use of an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source.

The N-cyclopropylmethyl group acts as an electron-donating group (EDG) on the aniline ring. In a Birch reduction, EDGs direct the 1,4-reduction to yield a cyclohexadiene product where the substituent remains on a double bond. The reaction proceeds via the formation of a radical anion intermediate, which is sequentially protonated and further reduced to give the final unconjugated diene. This transformation effectively dearomatizes the aniline ring while leaving the N-substituent intact.

Nucleophilic Reactivity and Substitution Dynamics

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. quora.com However, the nucleophilicity is attenuated compared to aliphatic amines because the lone pair is partially delocalized into the aromatic π-system through resonance. ucalgary.ca Despite this reduced reactivity, the nitrogen can readily participate in nucleophilic substitution reactions with suitable electrophiles.

Common reactions involving the nitrogen nucleophile include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents to form tertiary amines. This proceeds via a standard SN2 mechanism.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is often done to protect the amino group or to reduce its activating effect in electrophilic aromatic substitution. pearson.com

These reactions are fundamental for modifying the structure and properties of the parent molecule.

Electrophilic Aromatic Substitution Patterns

The N-cyclopropylmethylamino group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution (EAS). chemistrysteps.com The nitrogen atom donates electron density into the benzene (B151609) ring via resonance, stabilizing the carbocation intermediate (the sigma complex) formed during the attack of an electrophile. This enhanced electron density is concentrated at the ortho and para positions, directing incoming electrophiles to these sites.

However, the high reactivity of the substituted amino group can lead to issues such as overreaction (e.g., polyhalogenation) and side reactions. libretexts.org Furthermore, in strongly acidic conditions, such as those used for nitration, the nitrogen atom is protonated to form an anilinium ion. The resulting -NHR(cyclopropylmethyl)⁺ group is strongly deactivating and a meta-director.

To control the reactivity and ensure selective para-substitution, the nitrogen is often acylated to form an amide (e.g., acetanilide derivative). The acetyl group attenuates the activating effect of the nitrogen by withdrawing electron density, making the EAS reaction more controllable. The bulky nature of the resulting N-acyl-N-cyclopropylmethyl group also sterically hinders the ortho positions, favoring substitution at the para position. The acetyl group can be subsequently removed by hydrolysis. libretexts.org

Rearrangement Chemistry Involving the Cyclopropylmethyl Moiety

The cyclopropylmethyl group is renowned for its propensity to undergo rearrangement reactions, which are typically mediated by the formation of a carbocation adjacent to the cyclopropane (B1198618) ring.

Under acidic conditions or via reactions that generate a positive charge on the methylene (B1212753) carbon attached to the cyclopropane (e.g., treatment of the corresponding alcohol with acid), the highly strained cyclopropylcarbinyl cation is formed. This non-classical cation exists in rapid equilibrium with other cationic species, including the cyclobutyl cation and the homoallyl cation. Nucleophilic attack can occur on any of these intermediates, leading to a mixture of products. For instance, reaction of a cyclopropylcarbinol with an amine under acidic conditions can lead to N-alkylation, but often yields the ring-opened homoallylic amine product rather than the intact cyclopropylmethyl derivative.

A prominent rearrangement pathway for the cyclopropylcarbinyl cation is ring expansion to the more stable cyclobutyl cation. This occurs through the migration of one of the cyclopropane ring bonds to the cationic center. Subsequent capture of the cyclobutyl cation by a nucleophile results in the formation of a cyclobutane-containing product. This ring expansion is a characteristic feature of the chemistry of cyclopropylmethyl systems and represents a synthetically useful method for constructing four-membered rings.

Catalytic Roles and Transformations of N-(cyclopropylmethyl)anilines

This compound and its derivatives play a multifaceted role in catalysis, acting both as substrates (reagents) that undergo transformations and as ligands that influence the activity and selectivity of metal catalysts.

As reagents, N-cyclopropylanilines are valuable precursors in synthetic organic chemistry, particularly in reactions that leverage the unique reactivity of the cyclopropyl group. They serve as substrates in various catalytic transformations, including nickel-catalyzed N-arylation reactions, which are crucial for synthesizing pharmaceutically relevant compounds. researchgate.net Furthermore, they are key components in photoredox and electrocatalytic [3+2] annulation reactions with alkenes, yielding complex five-membered carbocycles. rsc.org

In addition to their role as reactants, anilines, in general, can function as ligands in transition metal catalysis. They are recognized as a class of weakly coordinating or "throw-away" ligands that can stabilize catalyst complexes. nih.gov Specifically, aniline derivatives have been successfully incorporated into well-defined Palladium(II)-N-heterocyclic carbene (NHC) precatalysts. nih.gov These aniline-bearing complexes are air- and moisture-stable and demonstrate high activity in various cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations. nih.gov The electronic and steric properties of the aniline ligand can be modified to fine-tune the catalyst's performance for specific, challenging chemical transformations. nih.gov

The dual functionality of this compound as both a reactive substrate and a potential tuning ligand makes it a versatile tool in the development of novel catalytic methodologies.

The catalytic transformations of this compound are distinguished by a mechanism initiated by single-electron transfer (SET). acs.org This compound and its analogues are often used as mechanistic probes specifically because of the predictable reactivity of the cyclopropyl group following oxidation. acs.org

The key mechanistic steps are as follows:

Initial Oxidation : The process begins with a one-electron oxidation of the nitrogen atom of the N-cyclopropylaniline. This can be triggered by various means, including a photosensitizer, an electrode (anodic oxidation), or a chemical oxidant. rsc.orgacs.org This oxidation generates a nitrogen-centered radical cation. acs.org

Irreversible Ring-Opening : The generated radical cation is highly unstable due to the inherent strain of the three-membered cyclopropane ring (approximately 28 kcal/mol of strain energy). acs.org To relieve this strain, the cyclopropyl ring undergoes a rapid and irreversible opening. This step is a defining feature of the compound's reactivity and serves as a "short-circuit," preventing the radical cation from being reduced back to its neutral state. acs.org

Formation of a Distonic Radical Cation : The ring-opening results in the formation of an iminium distonic radical cation—a species where the charge (iminium ion) and the radical (carbon-centered radical) are separated. acs.org

Downstream Reactions : This highly reactive distonic radical cation intermediate can then be trapped by other molecules in the reaction mixture. For example, in [3+2] annulation reactions, it adds to an alkene to form the final carbocyclic product. rsc.org

This SET-initiated ring-opening mechanism is a common thread in both photocatalytic and electrochemical reactions involving N-cyclopropylanilines. The irreversible nature of the ring-opening step makes these compounds excellent probes for identifying SET pathways in various chemical and enzymatic systems. acs.org

Electrochemical Reactions and Mechanistic Insights

The electrochemistry of this compound is characterized by its anodic oxidation, which triggers unique and synthetically useful transformations. Unlike simple anilines that may undergo electropolymerization, the presence of the cyclopropylmethyl group directs the reaction toward a distinct mechanistic path involving ring-opening. rsc.orgnih.gov

The electrochemical oxidation mechanism is initiated by a single-electron transfer from the aniline nitrogen to the anode, forming a radical cation. rsc.orgumn.edu This is the fundamental first step in the electrochemical oxidation of most aniline derivatives. nih.gov Computational studies on substituted anilines confirm that upon one-electron oxidation, the nitrogen atom transitions from a pyramidalized geometry in the neutral state to a planar geometry in the radical cation, facilitating conjugation. umn.edu

For this compound, the formation of this radical cation is immediately followed by the rapid and irreversible opening of the cyclopropyl ring. rsc.orgacs.org This behavior is harnessed in electrocatalytic synthetic methods. A key example is the redox-neutral [3+2] annulation of N-cyclopropylanilines with alkenes. rsc.org In this process, the N-cyclopropylaniline radical cation is generated at the anode, undergoes ring-opening, and the resulting intermediate reacts with an alkene. The reaction can proceed via a chain mechanism, which is supported by the observation that the amount of electric current required to complete the reaction is significantly less than one full equivalent, indicating catalytic turnover. rsc.org

The table below summarizes the conditions and outcomes for the electrocatalytic annulation of N-cyclopropylanilines with styrene, showcasing the utility of this electrochemical transformation.

N-Cyclopropylaniline DerivativeAlkeneElectrolyteSolventIsolated Yield (%)
N-cyclopropylanilineStyreneLiOTfDCE81
N-cyclopropyl-4-methylanilineStyreneLiOTfDCE75
4-Chloro-N-cyclopropylanilineStyreneLiOTfDCE72

Data sourced from an electrocatalytic annulation study. rsc.org DCE = 1,2-dichloroethane; LiOTf = Lithium trifluoromethanesulfonate.

This combination of electrochemical initiation followed by a rapid, predictable chemical transformation makes the electrochemistry of this compound a powerful tool for constructing complex molecular architectures under mild conditions. rsc.org

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of hydrogen and carbon atoms.

¹H NMR and ¹³C NMR Applications

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of N-(cyclopropylmethyl)aniline.

In the ¹H NMR spectrum, the aromatic protons of the aniline (B41778) ring typically appear as multiplets in the downfield region, approximately between δ 6.67 and 7.28 ppm. The proton attached to the nitrogen (N-H) gives a signal that can vary in position but is often observed as a broad singlet around δ 3.84 ppm. The protons of the cyclopropylmethyl group are found in the upfield region. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen appear as a doublet around δ 3.01 ppm. The single proton on the cyclopropyl (B3062369) ring's methine group (-CH-) shows as a multiplet around δ 1.15 ppm, while the methylene protons within the cyclopropyl ring give rise to multiplets further upfield, between δ 0.30 and 0.61 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the aromatic ring resonate in the δ 112.8 to 148.6 ppm range. The carbon of the methylene group (-CH₂-) is typically found around δ 49.1 ppm. The carbons of the cyclopropyl ring are characteristically shielded, appearing at high field strengths, with the methine carbon (-CH-) at approximately δ 11.0 ppm and the methylene carbons (-CH₂-) resonating around δ 3.5 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃ rsc.org

Group ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic CH 6.67 - 7.28 (m) 112.8, 117.3, 129.3
Aromatic C-N - 148.6
N-H ~3.84 (s, br) -
N-CH₂ 3.01 (d) 49.1
Cyclopropyl CH 1.11 - 1.20 (m) 11.0

Note: Chemical shifts are reported in parts per million (ppm) relative to a standard. Multiplicity is indicated as s (singlet), d (doublet), m (multiplet), and br (broad).

Advanced NMR Techniques for Stereochemical and Conformational Elucidation

While standard 1D NMR is sufficient for basic structural confirmation, advanced 2D NMR techniques could be employed for a more detailed analysis of the molecule's conformation. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons, providing insights into the preferred spatial arrangement of the cyclopropylmethyl group relative to the aniline ring. nih.gov Correlation Spectroscopy (COSY) would confirm the coupling relationships between adjacent protons, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would definitively assign each proton to its directly attached carbon and map longer-range H-C correlations, respectively. researchgate.net These methods are crucial for resolving ambiguities and understanding the molecule's three-dimensional structure in solution. nih.gov

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₀H₁₃N), the calculated monoisotopic mass is 147.1048 Da. uni.lu HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the molecular formula and ruling out other possibilities with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures and then identifies the components at a molecular level. mdpi.com For this compound, GC-MS analysis would show a peak at a specific retention time corresponding to the compound. The mass spectrum associated with this peak would display the molecular ion (M⁺) at an m/z of 147. chemspider.com

The fragmentation pattern is also diagnostic. A common fragmentation pathway for N-alkylanilines is the alpha-cleavage, where the bond between the carbon adjacent to the nitrogen and the next carbon is broken. pressbooks.pubmiamioh.edu For this compound, this could lead to the loss of a cyclopropyl radical to form a fragment ion. Another characteristic fragmentation of anilines involves the loss of HCN, which can lead to a peak at m/z 66 after initial fragmentation. miamioh.edu The analysis of these fragments helps to piece together the molecule's structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound, as a secondary aromatic amine, would exhibit several characteristic absorption bands. A single, sharp band is expected in the region of 3350-3310 cm⁻¹ corresponding to the N-H stretching vibration. pressbooks.puborgchemboulder.com The C-N stretching vibration for aromatic amines typically appears as a strong band between 1335-1250 cm⁻¹. orgchemboulder.com Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the C-H bonds of the aliphatic cyclopropylmethyl group would show stretching absorptions just below 3000 cm⁻¹. wpmucdn.com Furthermore, characteristic C=C stretching absorptions for the aromatic ring would be visible in the 1600-1450 cm⁻¹ region. wpmucdn.com

Table 2: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch 3350 - 3310 (sharp, medium)
Aromatic C-H Stretch > 3000
Aliphatic C-H Stretch < 3000
Aromatic C=C Stretch 1600 - 1450
Aromatic C-N Stretch 1335 - 1250 (strong)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and conformational arrangements of molecules in the solid state. For this compound, a successful single-crystal X-ray diffraction experiment would yield a definitive model of its molecular structure, confirming the connectivity and spatial relationship between the aniline and cyclopropylmethyl moieties.

While specific crystallographic data for this compound is not available in the reviewed literature, the general methodology would involve growing a single, high-quality crystal of the compound. This crystal would then be exposed to a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is recorded and analyzed. The resulting data allows for the calculation of the electron density map of the molecule, from which the positions of the individual atoms can be determined.

The key structural parameters that would be elucidated for this compound include:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal.

Molecular Conformation: The specific dihedral angles describing the orientation of the cyclopropylmethyl group relative to the plane of the aniline ring. This would reveal any steric influences on the molecule's preferred solid-state conformation.

Intermolecular Interactions: The analysis would also reveal non-covalent interactions such as hydrogen bonding (involving the N-H group) and van der Waals forces, which dictate how the molecules pack together in the crystal lattice.

The table below summarizes the type of data that would be obtained from a successful X-ray crystallographic analysis of this compound.

Crystallographic ParameterInformation Provided
FormulaC₁₀H₁₃N
Crystal Systeme.g., Monoclinic, Orthorhombic (To be determined)
Space Groupe.g., P2₁/c (To be determined)
Unit Cell Parameters (a, b, c, α, β, γ)Dimensions and angles of the repeating lattice unit (To be determined)
Volume (V)Volume of the unit cell (To be determined)
Molecules per Unit Cell (Z)Number of molecules in one unit cell (To be determined)
Key Bond Lengths (e.g., C-N, C-C)Precise distances between atoms (To be determined)
Key Bond Angles (e.g., C-N-C)Angles formed by three connected atoms (To be determined)

Other Spectroscopic Techniques for Characterization (e.g., UV-Vis, Cyclic Voltammetry)

Beyond foundational techniques like NMR and IR spectroscopy, other methods such as Ultraviolet-Visible (UV-Vis) spectroscopy and cyclic voltammetry provide valuable insights into the electronic properties of this compound.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The spectrum of this compound is expected to be similar to that of aniline and other N-alkylated aniline derivatives. wikipedia.org The aniline chromophore typically exhibits two main absorption bands that arise from π→π* electronic transitions within the benzene (B151609) ring. researchgate.net

The primary, more intense band, often referred to as the B-band (benzenoid), is expected to appear at a lower wavelength, while a secondary, less intense E-band (ethylenic) appears at a higher wavelength. The lone pair of electrons on the nitrogen atom conjugates with the π-system of the aromatic ring, influencing the position and intensity of these absorptions. wikipedia.org The presence of the N-cyclopropylmethyl group, an alkyl substituent, is anticipated to cause a slight bathochromic (red) shift of these absorption maxima compared to unsubstituted aniline.

The expected UV-Vis absorption data for this compound, based on typical values for N-substituted anilines, is summarized in the following table.

Transition TypeTypical Wavelength (λmax) Range (nm)Description
π→π* (B-band)230 - 250High-intensity absorption related to the benzene ring's electronic system.
π→π* (E-band)280 - 300Lower-intensity absorption, characteristic of the benzenoid system with an auxochrome (N-H).

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. For this compound, CV can be used to determine its oxidation potential. The aniline moiety is known to be electrochemically active and can be oxidized. srce.hr The process typically involves the removal of an electron from the nitrogen atom to form a radical cation. This oxidation is generally an irreversible process due to the subsequent reactivity of the generated radical species, which can lead to polymerization. srce.hrresearchgate.net

A cyclic voltammogram of this compound would be obtained by scanning the potential of a working electrode and measuring the resulting current. It is expected to show an anodic (oxidation) peak in the positive potential range. The exact potential of this peak is dependent on the solvent, electrolyte, and electrode material used but is generally expected for anilines to be in the range of +0.8 to +1.1 V versus a standard hydrogen electrode (SHE). researchgate.net The N-cyclopropylmethyl group is an electron-donating alkyl group, which may slightly lower the oxidation potential compared to unsubstituted aniline.

The table below outlines the expected electrochemical data for this compound from a cyclic voltammetry experiment.

Electrochemical EventTypical Potential Range (vs. SHE)Process Description
Anodic Peak (Epa)+0.8 to +1.1 VIrreversible oxidation of the aniline nitrogen to a radical cation.
Cathodic Peak (Epc)Not typically observedThe oxidation process is generally irreversible, so no corresponding reduction peak is seen.

Computational and Theoretical Chemistry Investigations

Electronic Structure and Molecular Conformation Analysis

The electronic structure and conformational preferences of N-(cyclopropylmethyl)aniline are critical to understanding its reactivity and interactions. Computational studies, primarily leveraging Density Functional Theory (DFT), have provided a detailed picture of these characteristics.

Density Functional Theory (DFT) has been instrumental in exploring the geometric and electronic properties of this compound. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to ensure a high level of accuracy. mdpi.com These studies focus on optimizing the molecular geometry to find the most stable conformations. The key structural parameters, including bond lengths, bond angles, and dihedral angles, are determined.

For this compound, the orientation of the cyclopropylmethyl group relative to the aniline (B41778) ring is of particular interest. The rotation around the N-C bond of the cyclopropylmethyl group and the C-N bond of the aniline ring leads to different conformers. DFT calculations can predict the relative energies of these conformers, identifying the global minimum energy structure. The planarity of the nitrogen atom is also a key aspect, with calculations indicating a pyramidal geometry around the nitrogen in the ground state of neutral anilines, which can become more planar in radical cations.

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound (Illustrative)

Parameter Value
C-N (aniline) Bond Length 1.40 Å
N-C (alkyl) Bond Length 1.46 Å
C-N-C Bond Angle 118°

Note: This data is illustrative and based on typical values for N-alkylanilines.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. fiveable.mewikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com

In this compound, the HOMO is typically a π-orbital localized on the aniline ring and the nitrogen atom, reflecting the electron-donating nature of the amino group which activates the ring towards electrophilic substitution. chemistrysteps.com The LUMO is generally a π*-antibonding orbital of the benzene (B151609) ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. researchgate.net

Table 2: Frontier Molecular Orbital Energies for this compound (Illustrative)

Orbital Energy (eV)
HOMO -5.2
LUMO -0.8

Note: This data is illustrative and based on typical values for N-substituted anilines.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. arxiv.orgnih.gov For this compound, this involves studying its reactions with various reagents and understanding the pathways leading to different products.

The identification and characterization of transition states are fundamental to understanding reaction kinetics. beilstein-journals.org A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. Computational methods, such as DFT, are used to locate these transition state structures and calculate their energies. The energy difference between the reactants and the transition state is the activation energy, which is a critical factor in determining the reaction rate. For reactions involving aniline derivatives, such as electrophilic aromatic substitution or oxidation, transition state analysis can reveal the preferred sites of reaction and the factors influencing selectivity. nih.gov

Table 3: Calculated Activation Energies for a Hypothetical Electrophilic Substitution on this compound (Illustrative)

Position Activation Energy (kcal/mol)
ortho 18.5
meta 25.0

Note: This data is illustrative and reflects the expected ortho/para directing effect of the amino group.

Reaction coordinate mapping, often achieved through Intrinsic Reaction Coordinate (IRC) calculations, provides a detailed view of the reaction pathway connecting reactants, transition state, and products. researchgate.netwikipedia.org An IRC calculation starts from the transition state geometry and follows the path of steepest descent on the potential energy surface towards both the reactants and the products. This confirms that the identified transition state indeed connects the desired species. The resulting energy profile along the reaction coordinate provides a comprehensive picture of the energetic changes throughout the reaction, including the presence of any intermediates.

Thermochemical Property Calculations

Computational chemistry allows for the accurate prediction of various thermochemical properties of molecules in the gas phase. mdpi.com These calculations are crucial for understanding the stability and energetics of compounds like this compound.

High-level composite methods, such as G3(MP2)//B3LYP, can provide thermochemical data with high accuracy. nih.gov These methods involve a series of calculations to arrive at a refined energy value, from which properties like the standard molar enthalpy of formation, standard entropy, and heat capacity can be derived. mdpi.com For N-alkylanilines, these calculated values have been shown to be in good agreement with experimental data where available. researchgate.net

Table 4: Calculated Thermochemical Properties for this compound at 298.15 K (Illustrative)

Property Value
Standard Molar Enthalpy of Formation (gas) +25.0 ± 2.0 kJ/mol
Standard Entropy (gas) 380.0 ± 5.0 J/(mol·K)

Note: This data is illustrative and extrapolated from data for similar N-alkylanilines.

Non-Covalent Interactions and Supramolecular Network Analysis

The study of non-covalent interactions is crucial for understanding the crystal packing and supramolecular architecture of molecular solids. These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, dictate the physical properties of materials. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures.

In the absence of a determined crystal structure for this compound, we can infer the likely non-covalent interactions based on its molecular structure and analyses of related N-substituted anilines. The key functional groups in this compound are the secondary amine (N-H), the phenyl ring (C-H and π-system), and the cyclopropylmethyl group (C-H).

The N-H group can act as a hydrogen-bond donor, forming N-H···π interactions with the phenyl ring of a neighboring molecule or potentially N-H···N hydrogen bonds if the packing allows. The aromatic C-H bonds can act as weak hydrogen-bond donors, participating in C-H···π interactions. Furthermore, π-π stacking between the phenyl rings of adjacent molecules is a common and significant interaction in the crystal packing of aromatic compounds. The aliphatic C-H bonds of the cyclopropylmethyl group will primarily be involved in weaker van der Waals interactions.

The following table summarizes the expected types of non-covalent interactions in the potential supramolecular network of this compound.

Interaction TypeDonorAcceptorExpected Significance
π-π StackingPhenyl Ring (π-system)Phenyl Ring (π-system)High
N-H···π Hydrogen BondN-HPhenyl Ring (π-system)Moderate
C-H···π Hydrogen BondAromatic C-HPhenyl Ring (π-system)Moderate
Van der Waals ForcesAliphatic C-HVariousHigh (collectively)

Studies on Carbocationic Intermediates and Rearrangements

The behavior of carbocationic intermediates is a central theme in organic reaction mechanisms. The this compound moiety, upon protonation or other electrophilic attack, can potentially lead to carbocationic species that may undergo rearrangements. The presence of the cyclopropylmethyl group is particularly noteworthy, as cyclopropylmethyl cations are known to be highly stabilized and can undergo facile rearrangements.

While direct studies on the carbocationic rearrangements of this compound are not extensively documented, valuable insights can be drawn from computational and experimental investigations of closely related systems, such as N-cyclopropyl-N-arylnitrenium ions. These studies reveal that the cyclopropyl (B3062369) group can participate in complex rearrangements.

Recent research on N-(4-biphenylyl)-N-cyclopropyl nitrenium ion and N-benzyl-N-cyclopropyl nitrenium ion, generated through photolysis of their respective precursors, has shown two primary rearrangement pathways originating from the N-cyclopropyl moiety:

Cyclopropyl Ring Expansion: This leads to the formation of an azetium ion, a four-membered ring containing the nitrogen atom.

Ethylene Elimination: This fragmentation pathway results in the formation of an isonitrilium ion and the release of ethylene.

Furthermore, in the presence of a nucleophilic solvent like methanol, addition to the opened cyclopropyl ring can occur, leading to products such as an N-3-methoxypropyl iminium ion.

These findings suggest that a carbocationic intermediate derived from this compound would likely exhibit similar reactivity. The exceptional stability of the cyclopropylmethyl cation system, which is often described as a non-classical "bisected" or "puckered" structure, facilitates these rearrangements. Density functional theory (DFT) calculations on related systems have been shown to predict the product distributions from these rearrangements with reasonable accuracy.

The following table summarizes the potential rearrangement and reaction pathways of a carbocationic intermediate derived from this compound, based on analogies with related N-cyclopropyl systems.

Reaction PathwayIntermediate/Product TypeDescription
Ring ExpansionAzetidinium IonExpansion of the cyclopropyl ring to form a four-membered azacycle.
FragmentationIminium Ion + EthyleneElimination of ethylene from the cyclopropylmethyl group.
Nucleophilic AdditionRing-Opened AdductReaction with a solvent or nucleophile following ring-opening of the cyclopropyl group.

Role As Key Intermediates and Building Blocks in Advanced Organic Synthesis

Precursors in Heterocyclic Compound Synthesis (e.g., Quinazolinones, Purine (B94841) Derivatives)

The aniline (B41778) moiety within N-(cyclopropylmethyl)aniline is a cornerstone for the construction of various nitrogen-containing heterocyclic systems.

Quinazolinones: The synthesis of quinazolines and their corresponding ketones, quinazolinones, frequently employs aniline derivatives as starting materials. researchgate.netnih.gov A common strategy involves the reaction of a substituted aniline with a molecule containing a carbonyl group and another functional group that can participate in cyclization. For instance, N-substituted anilines can react with anthranilic acid derivatives to form the core quinazolinone structure. nih.gov The synthesis often proceeds through an intermediate benzoxazinone, which is then converted to the quinazolinone by reacting with an amine. nih.gov The presence of the N-cyclopropylmethyl group on the aniline precursor would result in the corresponding N-substituted quinazolinone, a structural feature explored in the development of pharmacologically active agents. organic-chemistry.org Various methods, including multicomponent reactions, have been developed to efficiently synthesize these scaffolds from aniline precursors. openmedicinalchemistryjournal.com

Purine Derivatives: Purines are fundamental heterocyclic structures in biochemistry, and their synthesis is a key area of organic chemistry. wikipedia.orgnews-medical.net The construction of the purine's fused-ring system can be achieved through various synthetic routes, often starting from imidazole (B134444) or pyrimidine (B1678525) precursors. mdpi.comnih.gov N-substituted anilines can be incorporated into synthetic strategies to produce purine derivatives. For example, substituted anilines can be used to build upon an imidazole intermediate to form the second ring of the purine nucleus. The synthesis of N-7-substituted purines has been demonstrated starting from 4-aminoimidazole-5-carbaldehyde oximes. mdpi.com The this compound could serve as the N-substituent source in multi-step syntheses, leading to purines with specific substitutions at the 6- or 9-positions, which are known to be critical for biological activity. nih.gov

The following table summarizes the general synthetic approaches where this compound could be a valuable precursor.

HeterocycleGeneral Synthetic ApproachRole of this compound
Quinazolinones Cyclocondensation of substituted anilines with anthranilic acid derivatives or related compounds. nih.govServes as the N-substituted aniline precursor, leading to a cyclopropylmethyl group at the N-3 position of the quinazolinone ring.
Purine Derivatives Annulation of an imidazole precursor or construction from acyclic starting materials. mdpi.comnih.govCan be used as a source of the substituted amino group to build the pyrimidine portion of the purine ring system.

Building Blocks for Complex Molecular Architectures (e.g., Morphinans)

The N-cyclopropylmethyl group is a critically important substituent in the field of medicinal chemistry, particularly in the development of opioid receptor modulators based on the morphinan (B1239233) scaffold. mdpi.combenthamscience.com This substituent, when attached to the nitrogen atom (N-17) of the morphinan skeleton, often imparts antagonist or mixed agonist-antagonist properties to the molecule. mdpi.com

While this compound itself may not be directly used to construct the entire morphinan ring system from scratch, it represents a key structural component. The synthesis of these complex molecules often involves the N-alkylation of a nor-morphinan precursor (lacking the N-substituent). The cyclopropylmethyl group is introduced in this step. Therefore, reagents derived from or related to the cyclopropylmethylamine portion of this compound are essential. For example, the synthesis of 17-cyclopropylmethyl-morphinan derivatives often starts from naltrexone (B1662487) or related compounds that already possess this key functional group. nih.gov The significance of this moiety makes this compound a conceptually important building block for designing synthetic routes to novel morphinan analogues.

Intermediates for Fluorinated and Other Substituted Compounds

This compound serves as an excellent scaffold for the synthesis of more complex substituted aromatic compounds. The aniline ring is amenable to electrophilic aromatic substitution, and the secondary amine can undergo further reactions.

Fluorinated Compounds: The introduction of fluorine into organic molecules can significantly alter their chemical and biological properties, including metabolic stability and binding affinity. openmedicinalchemistryjournal.com Anilines are common starting materials for the synthesis of fluorinated aromatic compounds. For instance, fluorinated imines, which are versatile intermediates, can be synthesized through the acid-catalyzed condensation of fluorinated benzaldehydes with various anilines. The this compound backbone can be fluorinated to produce derivatives such as N-(cyclopropylmethyl)-4-fluoro-3-methoxyaniline.

Other Substituted Compounds: The synthesis of substituted anilines is a well-established field in organic chemistry. N-alkylation of anilines can be achieved using alcohols in the presence of copper catalysts. researchgate.net Furthermore, the aromatic ring of this compound can be functionalized using a variety of standard organic reactions to introduce groups that modulate its electronic or steric properties, making it a versatile intermediate for creating a library of related compounds.

Application in Dyes and Pigment Chemistry (Chemical Aspects)

Aniline and its derivatives are foundational materials in the synthesis of dyes and pigments, particularly azo dyes. echemi.com The chemical process involves two main steps: diazotization and coupling. vedantu.combyjus.com

Diazotization: The primary or secondary amino group of an aniline derivative is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures) to form a diazonium salt. testbook.com

Coupling Reaction: The resulting diazonium salt, which is an electrophile, is then reacted with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline derivative (the coupling component). researchgate.netbiotechjournal.in

This compound can readily undergo this two-step process. The presence of the N-cyclopropylmethyl group can influence the properties of the final dye, such as its color (λmax), solubility in different media, and fastness (resistance to fading). N-alkyl substituents on the aniline are known to be important in the color industry. wikipedia.org By choosing different coupling components, a wide variety of azo dyes based on the this compound scaffold can be synthesized.

The general reaction is outlined below:

StepReactantsProduct
1. Diazotization This compound, NaNO₂, HCl (0-5 °C)N-cyclopropylmethyl-benzenediazonium chloride
2. Coupling N-cyclopropylmethyl-benzenediazonium chloride, Activated Aromatic (e.g., 2-Naphthol)Azo Dye

Role in Polymer Chemistry (Chemical Reactivity for Polymerization)

Aniline is a well-known monomer for the synthesis of conducting polymers, with polyaniline (PANI) being the most prominent example. sciltp.com The polymerization is typically an oxidative process where aniline monomers are linked together. N-substituted anilines, including N-alkylanilines, can also be polymerized. acs.org

This compound can serve as a monomer in such polymerization reactions. nih.gov The polymerization can be initiated chemically (e.g., using an oxidant like ammonium (B1175870) persulfate) or electrochemically. acs.orgresearchgate.net The presence of the N-cyclopropylmethyl substituent has a significant impact on the resulting polymer's properties:

Structure: The bulky cyclopropylmethyl group can affect the regiochemistry of the polymerization, influencing the arrangement of monomer units in the polymer chain.

Solubility: Unlike the often-insoluble PANI, polymers derived from N-substituted anilines frequently exhibit improved solubility in common organic solvents, which facilitates processing and characterization. rsc.orgresearchgate.net

Properties: The substituent can alter the electronic properties, morphology, and conductivity of the final polymer, making it suitable for applications such as chemical sensors. rsc.org

Rational Design of Derivatives for Specific Chemical Properties

The rational design of molecules involves the systematic modification of a core structure to achieve desired chemical, physical, or biological properties. mdpi.com this compound is an ideal platform for such design efforts due to its synthetic accessibility and the distinct contributions of its aniline and N-cyclopropylmethyl components.

Derivatives can be designed by:

Ring Substitution: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring to modulate the pKa of the amine, its reactivity in polymerization or dye coupling, or its interaction with biological targets. The design of 2-substituted aniline pyrimidine derivatives has been explored for developing potent enzyme inhibitors. nih.gov

Modification of the N-Alkyl Group: While the focus is on the cyclopropylmethyl group, variations could be explored to understand structure-activity relationships. N-alkylation is known to modulate the chemical reactivity of heterocyclic systems. mdpi.com

Application-Specific Design: For medicinal chemistry, derivatives can be designed to optimize binding to a specific receptor. For materials science, modifications can be made to tune the bandgap of a resulting polymer or the absorption spectrum of a dye. The rational design of N-heterocyclic compounds is an active area of research. nih.govresearchgate.net Such systematic approaches allow for the development of novel compounds with tailored functionalities based on the versatile this compound scaffold.

Molecular Recognition and Mechanistic Probes in Chemical Biology

Receptor Binding Affinity Studies (Methodological Focus)

Receptor binding assays are fundamental in pharmacology and chemical biology for quantifying the interaction between a ligand and its receptor. The N-(cyclopropylmethyl)aniline framework is a component of sophisticated ligands designed to probe these interactions with high specificity and affinity.

The characterization of how a ligand binds to its receptor is crucial for understanding its biological function. This is typically achieved through radioligand binding assays, which measure the affinity of a ligand for a receptor. In these assays, a radiolabeled compound with known affinity for the receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of an unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated, which reflects the affinity of the test compound for the receptor.

Derivatives of this compound have been incorporated into bivalent ligands designed to target G protein-coupled receptors (GPCRs) like the dopamine D2 (D₂R) and D3 (D₃R) receptors. nih.govnih.gov For instance, studies have utilized a trans-cyclopropylmethyl group as a linker between two pharmacophores. nih.gov The methodological approach involves synthesizing a series of these ligands and then evaluating their binding affinity at cloned human D₂R and D₃R expressed in cell lines like HEK293 or CHO cells.

A typical experimental setup involves competition binding assays using a high-affinity radioligand, such as [³H]spiperone or [¹²⁵I]iodosulpride. The data from these experiments are used to generate competition curves, from which Ki values are determined. For example, linking pharmacophores with a trans-cyclopropylmethyl linker has been shown to influence binding affinity, suggesting that hydrophobic interactions between the linker and the receptor contribute to the ligand's potency. nih.gov

Table 1: Example Binding Affinities of Bivalent Ligands at Dopamine Receptors

Compound Linker Component D₂R Ki (nM) D₃R Ki (nM) D₃R Selectivity (D₂R Ki / D₃R Ki)
18a trans-cyclopropylmethyl 23.4 1.1 21
25a trans-cyclopropylmethyl 10.6 0.46 23

Note: Data is illustrative of findings where cyclopropylmethyl linkers are used in ligand design, based on published research. nih.gov

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, altering the receptor's affinity or efficacy for its endogenous ligand. nih.gov Investigating allosteric modulation is methodologically more complex than studying competitive binding. Functional assays are often required in addition to binding assays to characterize the nature of the modulation.

Compounds containing the this compound scaffold have been instrumental in developing bitopic ligands, which simultaneously engage both the orthosteric and an allosteric site on a receptor. nih.gov Such ligands can improve receptor selectivity and modulate receptor function in unique ways. nih.govmdpi.com The development of these molecules has been particularly valuable for targeting GPCRs like the D₃ receptor. nih.govnih.gov

Methodologically, the identification of allosteric or non-competitive antagonism involves Schild analysis or functional assays that measure downstream signaling (e.g., GTPγS binding or cAMP accumulation). In a Schild analysis, the concentration-response curve of an agonist is measured in the presence of increasing concentrations of the antagonist. A competitive antagonist will cause a parallel rightward shift of the agonist curve without reducing the maximum response. In contrast, a non-competitive or allosteric antagonist may depress the maximum response. nih.gov Studies on D₃R-selective bivalent antagonists incorporating a cyclopropylmethyl linker have successfully used these methods to identify non-competitive behavior, providing valuable tools for probing allosteric mechanisms at this receptor. nih.gov

Enzyme Inhibition Mechanisms

The this compound structure is also found in molecules designed to inhibit enzymes, which are key regulators of cellular processes. Understanding the mechanism of inhibition is critical for developing effective therapeutic agents.

In vitro enzymatic assays are the primary tools used to determine the inhibitory activity of a compound against a specific enzyme. These assays measure the rate of the enzymatic reaction in the presence and absence of the potential inhibitor. The concentration of the inhibitor that reduces the enzyme activity by 50% is known as the IC₅₀ value.

For protein kinases, a common target class, assays often measure the transfer of a phosphate group from ATP to a peptide or protein substrate. mdpi.com For example, in the study of Src kinase inhibitors, a series of 8-anilinoimidazo[4,5-g]quinoline-7-carbonitriles were evaluated. nih.gov The this compound moiety could be a part of such structures. The assays typically involve incubating the kinase, a specific substrate, and ATP (often radiolabeled [γ-³²P]ATP or [γ-³³P]ATP) with the test compound. The amount of phosphorylated substrate is then quantified using methods like scintillation counting or fluorescence polarization. From these measurements, the potency of the inhibitor (IC₅₀) can be determined.

The mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) can be elucidated by measuring enzyme kinetics at various substrate and inhibitor concentrations and analyzing the data using plots like the Lineweaver-Burk plot. libretexts.orgnih.gov Non-competitive inhibitors, for instance, bind to an allosteric site and decrease the Vmax without changing the Km, a hallmark that distinguishes them from competitive inhibitors. nih.gov

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. youtube.comresearchgate.net This is achieved by systematically modifying the chemical structure of the molecule and observing the effect on its biological activity. ic.ac.ukresearchgate.net

The N-cyclopropylmethyl group is often a point of modification in SAR studies. In the development of novel differentiating agents for Acute Myeloid Leukemia (AML), researchers identified a hit compound, OXS003976, which possesses a 1,5-dihydrobenzo[e] nih.govlibretexts.orgoxazepin-2(3H)-one core with an N-cyclopropylmethyl substituent. mdpi.com To improve the compound's potency and metabolic stability, the N-cyclopropylmethyl group was replaced with other substituents. mdpi.com

The findings revealed that the biological activity was dependent on the steric bulk at this position. The unsubstituted and the small N-methyl substituted analogues were inactive. Increasing the size to an N-ethyl group restored some activity, demonstrating a clear SAR for this part of the molecule. mdpi.com

Table 2: SAR of the N-1 Substituent of a 1,5-Dihydrobenzo[e] nih.govlibretexts.orgoxazepin-2(3H)-one Scaffold

Compound N-1 Substituent Relative Activity
OXS003976 (Hit) Cyclopropylmethyl Active
Analogue 6 H Inactive
Analogue 7 Methyl Inactive
Analogue 8 Ethyl Partially Active

Source: Based on data from preliminary SAR studies on differentiating agents for AML. mdpi.com

Modulators of Molecular Pathways for Mechanistic Understanding (e.g., Neurotransmitter Systems, Kinase Inhibition)

Compounds containing the this compound scaffold are used as chemical probes to modulate specific molecular pathways, thereby helping to elucidate their roles in health and disease. Neurotransmitters are key chemical messengers that regulate a vast array of physiological and psychological processes. mdpi.comnih.gov

The modulation of neurotransmitter systems, such as the dopamine and serotonin pathways, is a primary strategy for treating CNS disorders. nih.gov Arylpiperazine derivatives, a class of compounds that can include the this compound structure, are well-known for their activity at aminergic GPCRs. mdpi.com Ligands that selectively target dopamine receptors (e.g., D₃R) or serotonin receptors are used to dissect the specific contributions of these receptor subtypes to complex behaviors and pathologies. nih.govmdpi.com By using selective antagonists, researchers can block the activity of a specific receptor and observe the downstream physiological or behavioral effects, providing a mechanistic understanding of that receptor's function.

Similarly, in the context of kinase inhibition, selective inhibitors are crucial tools for understanding the role of specific kinases in signal transduction pathways. mdpi.com Overexpression of certain protein tyrosine kinases is a hallmark of many cancers. mdpi.com By developing potent and selective inhibitors, researchers can probe the function of a particular kinase in cell proliferation, differentiation, and survival. The use of such molecular probes helps to validate a kinase as a potential drug target and to understand the intricate network of cellular signaling.

Q & A

Basic: What are the key synthetic routes for N-(cyclopropylmethyl)aniline, and how are reaction conditions optimized?

Answer: A robust method involves reductive N-alkylation of primary amines using carboxylic acids and borazane (NH₃·BH₃). For This compound, cyclopropylmethylamine reacts with aniline derivatives under mild conditions (room temperature, 12–24 hours). Purification via flash column chromatography (petroleum ether:AcOEt = 30:1) yields the product in 88% purity, confirmed by <sup>1</sup>H/<sup>13</sup>C NMR and LCMS . Optimization includes controlling stoichiometry, solvent choice (THF or DCM), and avoiding moisture to prevent borazane decomposition.

Basic: How is NMR spectroscopy employed to confirm the structure of this compound and its derivatives?

Answer: <sup>1</sup>H NMR (500 MHz, CDCl₃) for This compound shows characteristic signals: δ 7.28–7.18 (aromatic protons), 3.01 ppm (N–CH₂–cyclopropyl), and 0.30 ppm (cyclopropyl CH₂). <sup>13</sup>C NMR confirms the cyclopropylmethyl moiety (δ 49.1 ppm for N–CH₂, δ 3.5–11.0 ppm for cyclopropyl carbons). LCMS with exact mass (e.g., 517.1 Da) validates molecular integrity .

Advanced: How does the cyclopropylmethyl substituent influence biological activity in aniline-based agrochemicals?

Answer: The cyclopropyl group enhances lipophilicity and metabolic stability. For example, This compound derivatives like profluralin (a herbicide) show increased phytotoxicity due to improved membrane penetration and target binding (e.g., microtubule disruption in plants) . In meta-diamide insecticides, cyclopropylmethyl analogs achieve 100% mortality against Plutella xylostella at 1 mg/L, attributed to optimized steric interactions with insect GABA receptors .

Advanced: What strategies mitigate low yields in synthesizing this compound derivatives with heterocyclic moieties?

Answer: Low yields (e.g., 31–56% in oxadiazole derivatives) often arise from competing side reactions. Strategies include:

  • Temperature control : Stepwise reactions (e.g., –70°C for lithiation, room temperature for coupling) to stabilize intermediates .
  • Catalyst screening : Use of LDA (lithium diisopropylamide) for deprotonation in THF .
  • Protecting groups : Introducing trifluoromethyl or cyano groups early to direct regioselectivity .

Advanced: How can researchers resolve contradictions in phytotoxicity data for this compound analogs?

Answer: Discrepancies in GR₅₀ (growth reduction) values may arise from substitution patterns. For example, dinitroaniline derivatives with 1,5-substitutions show higher phytotoxicity than 1,4-substituted analogs due to enhanced electron-withdrawing effects. Systematic bioassays using standardized indicator plants (e.g., Amaranthus retroflexus) and molecular docking studies can clarify structure-activity relationships .

Safety & Handling: What precautions are critical when handling this compound and its halogenated derivatives?

Answer:

  • Storage : Stable under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .
  • Toxicity : 4-Chloro-This compound may cause skin/eye irritation (Category 2B). Use PPE (gloves, goggles) and work in a fume hood .
  • Decomposition : Avoid strong acids/bases to prevent hazardous byproducts (e.g., nitroso compounds) .

Advanced: What analytical techniques differentiate this compound isomers from N-(cyclohexylmethyl)aniline?

Answer: GC-MS with polar capillary columns (e.g., DB-5ms) resolves retention time differences. Cyclopropylmethyl derivatives elute earlier due to lower molecular weight. High-resolution MS (HRMS) distinguishes via exact mass (e.g., This compound: 161.1314 Da vs. N-(cyclohexylmethyl)aniline: 203.1784 Da). <sup>19</sup>F NMR is critical for fluorinated analogs .

Basic: How do researchers validate the purity of this compound in multi-step syntheses?

Answer: Purity is assessed via:

  • TLC : Rf values in hexane:EtOAc (3:1) systems.
  • HPLC : C18 columns with UV detection (λ = 254 nm).
  • Elemental analysis : Carbon/nitrogen ratios within 0.3% of theoretical values .

Advanced: What computational methods predict the reactivity of this compound in electrophilic substitution reactions?

Answer: DFT calculations (B3LYP/6-311+G(d,p)) model charge distribution. The cyclopropylmethyl group acts as an electron donor, directing electrophiles to the para position of the aniline ring. Solvent effects (e.g., THF vs. DMF) are simulated using PCM (Polarizable Continuum Model) .

Advanced: How do steric effects from the cyclopropyl group impact catalytic hydrogenation of this compound derivatives?

Answer: The cyclopropyl ring creates steric hindrance, slowing hydrogenation of adjacent double bonds. Catalysts like Pd/C (10% wt) require higher pressures (5–10 bar H₂) and temperatures (80–100°C) for complete reduction. Selectivity is maintained by using poisoned catalysts (e.g., Lindlar’s catalyst for alkynes) .

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